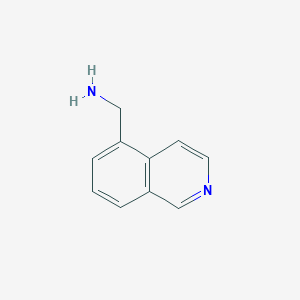

Isoquinolin-5-ylmethanamine

Description

Overview of Isoquinoline (B145761) as a Core Heterocyclic Scaffold

Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline (B57606). wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fundamental structure, a benzopyridine, serves as a crucial building block for a vast array of more complex molecules. wikipedia.org The isoquinoline framework is found in numerous natural products, particularly in plant alkaloids, and has been a subject of extensive research since its initial isolation from coal tar in 1885. wikipedia.orgnumberanalytics.com The unique arrangement of its fused ring system, containing a nitrogen atom, imparts specific chemical properties and reactivity. solubilityofthings.com As a weak base, isoquinoline readily forms salts with strong acids. wikipedia.org It is a colorless, hygroscopic liquid in its pure form and is soluble in many common organic solvents. wikipedia.org

The versatility of the isoquinoline scaffold lies in its capacity for substitution at various positions on the ring system, leading to a diverse range of derivatives with distinct properties. numberanalytics.com This adaptability makes it a privileged scaffold in medicinal chemistry and materials science. nih.govamerigoscientific.com The investigation into the synthesis of isoquinoline skeletons remains a highly active area of research for synthetic organic and medicinal chemists. rsc.org

Significance of Isoquinoline Derivatives in Scientific Research

The isoquinoline nucleus is a cornerstone in the development of new chemical entities with wide-ranging applications. numberanalytics.comnih.gov In medicinal chemistry, isoquinoline derivatives are recognized for their broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. amerigoscientific.comrsc.org Many commercially available drugs and clinical candidates are based on the isoquinoline framework. rsc.org

Beyond pharmaceuticals, isoquinoline derivatives have found utility in materials science, contributing to the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. amerigoscientific.comnumberanalytics.com They are also employed in the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.org The ability to tailor the chemical structure of isoquinolines allows for the fine-tuning of their electrical, optical, and mechanical properties. amerigoscientific.com The continuous exploration of isoquinoline derivatives opens up new avenues in both drug discovery and materials science. amerigoscientific.comrsc.org

Historical Context of Isoquinoline Chemistry and its Evolution

The journey of isoquinoline chemistry began with its discovery in coal tar in the late 19th century. numberanalytics.com Hoogewerf and van Dorp first isolated it in 1885. wikipedia.org Early synthetic methods, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, laid the foundation for accessing a variety of isoquinoline derivatives. numberanalytics.comacs.org These classical methods have been continually refined over the years with the advent of new reagents, catalysts, and reaction conditions. numberanalytics.com

Modern synthetic chemistry has seen a significant increase in research dedicated to constructing complex isoquinoline skeletons, moving beyond traditional methods to include transition metal-mediated cascades, organocatalytic reactions, and electrochemical approaches. rsc.org This evolution in synthetic strategies has expanded the accessible chemical space of isoquinoline derivatives, enabling the creation of novel and diverse molecular architectures for various scientific applications. rsc.org

Rationale for Focusing on Isoquinolin-5-ylmethanamine

Emerging Research Interest in the 5-Substituted Isoquinoline Moiety

There is a growing body of research highlighting the importance of substitution at the C-5 position of the isoquinoline scaffold. frontiersin.org Studies have shown that substituents at this position can significantly impact the biological activity of isoquinoline derivatives. For instance, C-5 substituted isoquinolines have been investigated for their potential as antimycobacterial agents and have shown promise in structure-activity relationship (SAR) studies. frontiersin.org Furthermore, research into fragment-based drug design has identified 5-substituted isoquinolines as key components for developing potent kinase inhibitors for inflammatory diseases. researchoutreach.org This emerging interest underscores the potential of this compound as a valuable building block in the synthesis of novel therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCFKLGMRFTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475911 | |

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-58-3 | |

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Isoquinolin 5 Ylmethanamine

The synthesis of Isoquinolin-5-ylmethanamine can be approached through various synthetic routes, often starting from a pre-functionalized isoquinoline (B145761) core. A common strategy involves the reduction of a corresponding 5-cyanoisoquinoline (B1348393) or 5-nitroisoquinoline (B18046) derivative. For example, 5-cyanoisoquinoline can be catalytically hydrogenated or treated with a reducing agent like lithium aluminum hydride to yield the desired methanamine. Alternatively, a 5-haloisoquinoline could undergo a series of reactions, such as conversion to an organometallic species followed by reaction with an appropriate electrophile, or a palladium-catalyzed amination reaction. The choice of synthetic method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups.

Characterization of the synthesized this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic signals for the aromatic protons of the isoquinoline ring, a singlet for the benzylic methylene (B1212753) (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. ¹³C NMR would confirm the number of unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | This would be used to determine the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations of the primary amine, C-H stretching of the aromatic and aliphatic components, and C=N and C=C stretching of the isoquinoline ring. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the π-π* electronic transitions within the aromatic isoquinoline system. researchgate.net |

Medicinal Chemistry and Pharmacological Investigations of Isoquinolin 5 Ylmethanamine Derivatives

Isoquinoline (B145761) Derivatives as Pharmacological Agents

Isoquinoline and its derivatives are recognized for their significant presence in a multitude of natural products and synthetic drugs. semanticscholar.orgresearchgate.net The inherent chemical properties of the isoquinoline nucleus, a fusion of benzene (B151609) and pyridine (B92270) rings, allow for extensive structural modifications, leading to a broad spectrum of biological activities. semanticscholar.orgamerigoscientific.com These activities include, but are not limited to, anti-inflammatory, anti-tumor, anti-parasitic, antimicrobial, and neuroprotective effects. semanticscholar.orgwisdomlib.orgnih.gov

Anti-inflammatory Activity

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties in various studies. semanticscholar.orgnih.gov For instance, a series of N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives were evaluated for their anti-inflammatory potential using a carrageenan-induced rat paw edema model. core.ac.ukinnovareacademics.in Compounds 5g, 5d, and 5h, in particular, exhibited noteworthy anti-inflammatory effects, with compound 5g showing a percentage inhibition of paw edema (76±2.88%) comparable to the standard drug indomethacin (B1671933) (78±4.24%) after 2 hours. core.ac.uk

Another study investigated novel isoquinoline-1-carboxamide (B73039) derivatives in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov Three compounds, HSR1101, HSR1102, and HSR1103, potently suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov Notably, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) also attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibited the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Furthermore, a novel isoquinoline derivative, CYY054c, was found to inhibit LPS-induced NF-κB expression in macrophages, leading to a reduction in the release of TNF-α, IL-1β, and IL-6. researchgate.net

The anti-inflammatory mechanisms of isoquinoline derivatives are often linked to the inhibition of key signaling pathways, such as the mitogen-activated protein kinases (MAPKs) and NF-κB pathways, which play crucial roles in mediating inflammatory responses. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound | Model | Key Findings | Reference |

| N-substituted (E)-4-arylidene-isoquinoline-1,3-diones (5d, 5g, 5h) | Carrageenan-induced rat paw edema | Significant reduction in paw edema, comparable to indomethacin. | core.ac.uk |

| Isoquinoline-1-carboxamides (HSR1101, HSR1102, HSR1103) | LPS-treated BV2 microglial cells | Potent suppression of pro-inflammatory mediators (IL-6, TNF-α, NO). | nih.gov |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | LPS-treated BV2 microglial cells | Attenuated iNOS and COX-2 expression; inhibited NF-κB translocation. | nih.gov |

| CYY054c | LPS-stimulated macrophages | Inhibited NF-κB expression and reduced release of TNF-α, IL-1β, and IL-6. | researchgate.net |

Anti-tumor and Anticancer Properties

The anticancer potential of isoquinoline derivatives has been extensively investigated, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. semanticscholar.orgnih.gov These derivatives employ diverse mechanisms of action, including the induction of cell cycle arrest, apoptosis, and autophagy. nih.gov

In one study, a screening of eleven isoquinoline derivatives identified "Compound 2" as a potential anticancer agent due to its significant ability to inhibit the growth of HeLa and HepG2 cancer cells with relatively low toxicity to normal HEK-293T cells. plos.org Further research has focused on the structural optimization of isoquinoline derivatives. For example, starting from the natural product lycobetaine, a simplified isoquinoline derivative with an aryl moiety at the 4-position (compound 1) showed antiproliferative activity against a neuroendocrine prostate cancer (NEPC) cell line. mdpi.com Subsequent optimization led to the discovery of compound 46, which exhibited potent inhibitory activity against the LASCPC-01 NEPC cell line with an IC50 value of 0.47 μM and displayed high selectivity over the PC-3 prostate cancer cell line. mdpi.com Mechanistic studies revealed that compound 46 induces G1 cell cycle arrest and apoptosis. mdpi.com

The anticancer effects of some isoquinoline alkaloids are attributed to their ability to bind to DNA and modulate its stability, thereby interfering with DNA replication, repair, or transcription processes. semanticscholar.org Others, like noscapine, disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. amerigoscientific.comnih.gov

Table 2: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

| Compound 2 (isoquinoline derivative) | HeLa, HepG2 | Inhibition of tumor cell growth. | plos.org |

| Compound 46 (4-aryl isoquinoline derivative) | LASCPC-01 (NEPC) | Induction of G1 cell cycle arrest and apoptosis. | mdpi.com |

| Noscapine | Various cancer cells | Disruption of microtubule dynamics, mitotic arrest, apoptosis. | amerigoscientific.comnih.gov |

| Isoquinoline Alkaloids (general) | Various cancer cells | Binding to nucleic acids, interfering with DNA processes. | semanticscholar.org |

Anti-malarial and Anti-parasitic Activity

Isoquinoline derivatives have emerged as a promising class of compounds in the search for new anti-malarial and anti-parasitic agents, particularly in light of growing drug resistance. semanticscholar.orgconicet.gov.ar Several studies have demonstrated the in vitro antiplasmodial activity of isoquinoline alkaloids.

For instance, seven isoquinoline alkaloids isolated from the bark of Actinodaphne macrophylla showed antiplasmodial activity against Plasmodium falciparum 3D7. researchgate.net Notably, 10-demethylxylopinine was the most potent compound with an IC50 value of 0.05 μM, comparable to the standard drug chloroquine. researchgate.net

Synthetic isoquinoline derivatives have also been a focus of anti-malarial drug discovery. In one study, two series of isoquinoline derivatives, phenyl and triazole derivatives, were synthesized and evaluated for their antiplasmodial activity. researchgate.net Compound 6 from the phenyl series exhibited significant activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum, with IC50 values of 1.91 μM and 2.31 μM, respectively. researchgate.net From the triazole series, compound 15 was most active against the resistant K1 strain (IC50 = 4.55 μM). researchgate.net

The mechanism of action for some anti-malarial quinoline (B57606) compounds is thought to involve binding to hematin, thereby preventing its detoxification into hemozoin within the parasite. conicet.gov.ar In silico studies have also been employed to identify potential anti-malarial targets for isoquinoline derivatives, with one study suggesting that 6,7-dinitro-2- semanticscholar.orgresearchgate.netmdpi.comtriazol-4-yl-benzo[de]isoquinoline-1,3-dione has the potential to bind to various protein targets in P. falciparum, including adenylosuccinate synthetase. nih.gov

Anti-bacterial and Anti-microbial Activity

Isoquinoline derivatives have demonstrated a broad spectrum of antibacterial and antimicrobial activities. semanticscholar.orgnih.gov Both natural and synthetic isoquinolines have been shown to be effective against various bacterial and fungal strains. nih.govnih.gov

A screening of isoquinoline alkaloids and their derivatives revealed that (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, and (-)-N-Me-xylopine MeI exhibited strong inhibitory activity against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of ≥ 50 µg/ml. nih.gov Some derivatives also showed potent antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov

Synthetic efforts have also yielded potent antimicrobial isoquinoline derivatives. A series of differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) were synthesized and evaluated. nih.gov Fluorophenylpropanoate ester 13 and halogenated phenyl- and phenethyl carbamates (17, 18, 21, and 22) demonstrated remarkable and broad-range bactericidal activity. nih.gov Another study synthesized tricyclic isoquinoline derivatives, with compounds 8d and 8f showing activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com

Furthermore, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was found to inhibit the growth of Pseudomonas aeruginosa with MIC90 values ranging from 6.0 to 24.0 µg/ml. internationalscholarsjournals.com This compound was also shown to down-regulate the expression of important virulence factors in P. aeruginosa. internationalscholarsjournals.com A new class of alkynyl isoquinolines has also shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant S. aureus (MRSA and VRSA). mdpi.com

Table 3: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings (MIC/Activity) | Reference |

| (+)-Actinodaphnine, (+)-N-Me-actinodaphnine, etc. | B. cereus, Micrococcus sp., S. aureus | MIC ≥ 50 µg/ml | nih.gov |

| Fluorophenylpropanoate ester 13, Halogenated carbamates (17, 18, 21, 22) | Various bacteria | Remarkable and broad-range bactericidal activity. | nih.gov |

| Tricyclic isoquinolines (8d, 8f) | S. aureus, S. pneumoniae | 8d MIC = 16 µg/mL (S. aureus); 8f MIC = 32 µg/mL (S. pneumoniae) | mdpi.com |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | P. aeruginosa | MIC90 = 6.0-24.0 µg/ml | internationalscholarsjournals.com |

| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRSA | Strong bactericidal activity. | mdpi.com |

Neuroprotective and Neurodegenerative Disease Applications

Isoquinoline alkaloids and their derivatives have garnered significant interest for their neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net These compounds exert their effects through various mechanisms, including reducing neuroinflammation, oxidative stress, and regulating autophagy. mdpi.comresearchgate.net

Several isoquinoline alkaloids, including nuciferine, berberine, tetrandrine, morphine, and tetrahydropalmatine, which share the same core structure, have demonstrated neuroprotective properties. researchgate.net Nuciferine, for instance, has good fat solubility and high blood-brain barrier permeability, enabling it to exert neuroprotective effects by inhibiting neuroinflammation and reducing oxidative damage. mdpi.com

In the context of Alzheimer's disease, isoquinoline derivatives are being explored for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and modulate neuroinflammation and oxidative stress. researchgate.net The inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glycogen (B147801) synthase kinase-3β (GSK-3β) are key therapeutic strategies, and various isoquinoline alkaloids have shown inhibitory activity against these targets. mdpi.com

Furthermore, novel isoquinoline derivatives are being designed as inhibitors of Bcl2-associated X protein (BAX) and/or Bcl-2 antagonist killer (BAK), which are involved in apoptotic pathways implicated in neurodegenerative disorders. wipo.int The ability of certain isoquinoline derivatives to cross the blood-brain barrier and interact with targets in the central nervous system underscores their potential as therapeutic agents for neurological conditions. ontosight.ai

Analgesic and Antipyretic Effects

The isoquinoline scaffold is present in well-known analgesic alkaloids like morphine and codeine. semanticscholar.org Research has continued to explore synthetic isoquinoline derivatives for their analgesic and antipyretic properties. semanticscholar.orgnih.gov

A study on a series of N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives (5a-h) evaluated their analgesic and antipyretic activities. core.ac.ukinnovareacademics.in The analgesic effects were assessed using the acetic acid-induced writhing test (peripheral) and the tail immersion test (central). core.ac.uk Compounds 5d, 5g, and 5h demonstrated significant analgesic activity. core.ac.ukinnovareacademics.in In the writhing test, these compounds showed a high percentage of protection. core.ac.uk In the tail immersion test, compounds 5d and 5g showed activity nearly equal to the standard drug diclofenac (B195802) sodium. core.ac.uk

The same study also investigated the antipyretic effects of these compounds using a brewer's yeast-induced pyrexia model. innovareacademics.in Compounds 5d, 5g, and 5h again showed significant antipyretic activity, reducing rectal temperature in pyretic rats. innovareacademics.in

Another study reported the synthesis of amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid and isocoumarin-4-carboxylic acid, which were evaluated for analgesic, anti-inflammatory, and antipyretic activities. nih.gov These findings highlight the potential of developing new isoquinoline-based drugs for pain and fever management. nih.govjptcp.com

Antihypertensive Properties

While direct studies on the antihypertensive properties of isoquinolin-5-ylmethanamine itself are not extensively documented in the provided search results, the broader class of isoquinoline derivatives has been investigated for its effects on blood pressure. For instance, the synthesis and antihypertensive activity of 1-amino-3,4-dihydroisoquinolines have been reported, indicating that modifications of the isoquinoline scaffold can lead to compounds with potential for managing hypertension. nih.gov The mechanism of action for antihypertensive drugs is varied, including diuretics, ACE inhibitors, angiotensin receptor blockers, calcium channel blockers, and adrenergic blockers. amrutpharm.co.inwikipedia.org Some isoquinoline derivatives, like fasudil (B1672074), are known to act as Rho-kinase inhibitors, a mechanism that can lead to vasodilation and a reduction in blood pressure. researchoutreach.org Further research into specific derivatives of this compound is necessary to fully elucidate their potential as antihypertensive agents.

Antiviral Properties

Derivatives of the isoquinoline scaffold have demonstrated notable potential as antiviral agents. Research has shown that certain isoquinoline derivatives can exhibit activity against a range of viruses.

One area of significant interest is in the development of allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov A series of isoquinoline analogues were synthesized and found to be potent inhibitors of HIV-1 integrase. The lead compound, 6l , was particularly effective at inducing higher-order multimerization of the inactive integrase enzyme and showed potent activity against an HIV-1 variant with the A128T IN substitution, which confers resistance to many quinoline-based inhibitors. nih.gov

Furthermore, isoquinolone derivatives have been identified as a new class of viral polymerase inhibitors targeting influenza viruses. nih.govnih.gov An initial hit compound showed potent activity against both influenza A and B viruses but also exhibited significant cytotoxicity. nih.govnih.gov Subsequent synthesis and structure-activity relationship studies led to the discovery of compound 21 , which, while having slightly higher EC50 values, demonstrated greatly reduced cytotoxicity, making it a more promising candidate for further development. nih.govnih.gov The antiviral action of these compounds is believed to be mediated through the inhibition of viral polymerase activity. nih.govnih.gov

The broader family of isoquinoline alkaloids has also been explored for antiviral properties against various viruses, including Zika virus, Ebola virus, HIV, HSV, and human papillomavirus. mdpi.com

Central Nervous System Modulators

Derivatives of isoquinoline are being actively investigated for their potential to modulate the central nervous system (CNS) and treat various neurological and psychiatric disorders.

A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics. nih.govresearchgate.net One compound, compound 13 , demonstrated high affinity for dopamine (B1211576) D2 and multiple serotonin (B10506) (5-HT) receptors (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7), while having low affinity for off-target receptors. nih.govresearchgate.net In animal models, this compound reversed hyperlocomotion and showed potential in improving depression and cognitive impairment, suggesting its utility for developing new treatments for schizophrenia. nih.gov

Furthermore, cyclopropyl(isoquinolin-5-yl)methanamine (B13022651) has been studied as a selective agonist for the serotonin 5-HT2C receptor, which is involved in mood, appetite, and anxiety regulation. This suggests a potential therapeutic avenue for conditions like depression and obesity. The unique structure of this compound makes it a valuable scaffold for developing new pharmacological agents targeting neurological disorders.

This compound as a Scaffold in Drug Discovery

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.netacs.org This versatility makes this compound and its derivatives valuable starting points for drug discovery programs. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a structurally different one while retaining its biological activity. nih.govrsc.org This approach is used to discover novel compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects. rsc.orgnih.gov

Design of Novel Inhibitors based on Isoquinoline Scaffold

The isoquinoline scaffold serves as a robust foundation for the design of novel inhibitors for various therapeutic targets. chemrxiv.org Its structural and electronic properties can be readily modified to optimize binding affinity and selectivity.

In the pursuit of new anticancer agents, isoquinoline-based biaryls have been designed as potent microtubule inhibitors that target the colchicine (B1669291) domain. chemrxiv.org These compounds, referred to as IQTubs, are easily synthesized and have shown excellent in vivo-relevant properties. chemrxiv.org

The design of novel ROCK inhibitors has also benefited from the isoquinoline scaffold. tandfonline.com By hybridizing the structure of the approved drug fasudil with another inhibitor, a new series of N-sulphonylhydrazones were synthesized. Among them, the N-methylated derivative 11 (LASSBio-2065) showed the best inhibitory profile for both ROCK1 and ROCK2 isoforms. tandfonline.com

Furthermore, a fragment-based design approach has been utilized to develop isoquinoline derivatives as anti-inflammatory drugs by targeting kinases. researchoutreach.org By merging 5-substituted and 7-substituted isoquinoline fragments, researchers created a highly potent 5,7-disubstituted isoquinoline inhibitor that demonstrated efficacy in an animal model of rheumatoid arthritis. researchoutreach.org This highlights the power of rational design strategies built upon the versatile isoquinoline scaffold.

Data Tables

Table 1: Antiviral Activity of Selected Isoquinoline Derivatives

| Compound | Virus Target | Mechanism of Action | Key Findings | Reference |

| 6l | HIV-1 | Allosteric Integrase Inhibitor | Potent against A128T IN resistant variant. nih.gov | nih.gov |

| 21 | Influenza A & B | Viral Polymerase Inhibitor | Greatly alleviated cytotoxicity compared to the initial hit compound. nih.govnih.gov | nih.govnih.gov |

Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound | Enzyme Target | IC50 / Ki | Therapeutic Area | Reference |

| 37 | Protein Kinase C ζ (PKCζ) | Not specified | Rheumatoid Arthritis | nih.gov |

| 11 (LASSBio-2065) | ROCK1 | 3.1 µM | Not specified | tandfonline.com |

| 11 (LASSBio-2065) | ROCK2 | 3.8 µM | Not specified | tandfonline.com |

| Fasudil | Rho-kinase (ROCK) | Ki of 0.33 µM | Vasodilator | researchoutreach.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Isoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline derivatives, SAR investigations have been crucial in identifying key structural features that govern their therapeutic effects. nih.gov

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the isoquinoline core. semanticscholar.org Research has shown that substitutions at various positions can significantly modulate the potency and selectivity of these compounds.

For instance, in the context of anticancer activity, the substitution pattern on the isoquinoline ring is critical. Studies have shown that the introduction of halogen atoms at specific positions can enhance the anticancer properties of isoquinoline derivatives. The placement of methoxy (B1213986) groups at the 6- and 7-positions of the isoquinolone ring has been found to be essential for activity in certain receptor antagonists. nih.gov

In the development of kinase inhibitors, fragment-based drug discovery has demonstrated that merging derivatives substituted at different positions can lead to highly potent compounds. For example, merging a 5-substituted isoquinoline derivative with a 7-substituted one resulted in a potent kinase inhibitor. researchoutreach.org Furthermore, substitutions at the 1 and 2-positions of the isoquinoline ring have been shown to yield prominent antimicrobial activity. semanticscholar.org

The following table summarizes the influence of substitution patterns on the biological activity of various isoquinoline derivatives based on published research findings.

| Substitution Position(s) | Substituent Type | Observed Biological Activity | Reference Compound Class |

| 1 and 2 | Various | Antimicrobial | Isoquinoline derivatives |

| 3 | Various | Analgesic, Anti-inflammatory | Isoquinoline analogues |

| 4 | 4-substituted piperidines | LPA5 receptor antagonist | Isoquinolone derivatives |

| 5 and 7 | Merged fragments | Kinase inhibition | Isoquinoline derivatives |

| 6 and 7 | Methoxy groups | LPA5 receptor antagonist | Isoquinolone derivatives |

| Specific positions | Halogens | Anticancer | Isoquinoline derivatives |

The amine functionality, particularly in the form of a methanamine group at the 5-position of the isoquinoline ring, plays a pivotal role in the biological interactions of these derivatives. The basic nature of the amine allows it to form salts with acids, which can be crucial for drug formulation. smolecule.com This amine group can also act as a nucleophile, participating in various chemical reactions. smolecule.com

In many biologically active isoquinoline compounds, the amine group is involved in key interactions with molecular targets such as receptors and enzymes. evitachem.com For example, the amine group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The basicity of the isoquinoline nitrogen itself, influenced by the benzene ring, also plays a role in these interactions. amerigoscientific.com

Mechanisms of Action of Isoquinoline-Based Bioactive Compounds

The mechanisms of action for isoquinoline-based compounds are diverse and depend on their specific structures and the biological targets they interact with. nih.govrsc.org Many isoquinoline alkaloids exert their effects by inhibiting enzymes, binding to nucleic acids, or modulating receptor activity. nih.gov

For example, some isoquinoline alkaloids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. nih.gov This inhibitory action is a key mechanism for their potential use in treating neurodegenerative diseases like Alzheimer's. mdpi.com Other isoquinoline derivatives function as kinase inhibitors, interfering with signaling pathways that are crucial for cell growth and proliferation, which is relevant for cancer therapy. researchoutreach.org

In the context of antimicrobial activity, isoquinoline derivatives may interfere with essential bacterial processes. Some have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. mdpi.com The interaction with specific molecular targets, such as the discoidin domain receptors (DDR1 and DDR2), has been implicated in the antifibrotic properties of some isoquinoline derivatives.

Computational Chemistry and In Silico Studies in Drug Design

Computational chemistry and in silico methods have become indispensable tools in the design and development of new drugs based on the isoquinoline scaffold. ontosight.ai These methods allow for the prediction of molecular properties, the simulation of ligand-target interactions, and the identification of promising lead compounds. ontosight.ai

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. benthamdirect.comnih.gov This method has been widely applied to isoquinoline derivatives to understand their binding modes and to screen virtual libraries of compounds. benthamdirect.comnih.govunhas.ac.id For example, docking studies have been used to investigate the interactions of isoquinoline derivatives with the main protease (Mpro) of SARS-CoV-2, identifying potential inhibitors of the virus. benthamdirect.comnih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, assessing their stability. benthamdirect.comnih.gov MD simulations have been used to confirm the stability of complexes formed between isoquinoline derivatives and their biological targets, such as bacterial DNA gyrase and the SARS-CoV-2 Mpro. benthamdirect.comnih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com This approach is used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead structures.

QSAR studies have been successfully applied to various series of isoquinoline derivatives. For example, 3D-QSAR models have been developed for isoquinoline-1,3-dione derivatives as cyclin-dependent kinase 4 (CDK4) inhibitors, providing insights into the structural features required for their activity. plos.org In another study, QSAR modeling of isoquinoline derivatives as AKR1C3 inhibitors helped in lead optimization for potential prostate cancer drugs. japsonline.com These models often use molecular descriptors that quantify the topological, electronic, and steric properties of the molecules. japsonline.com QSAR analysis has also been used to investigate the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iiarjournals.org

The following table provides an overview of representative QSAR studies on isoquinoline derivatives.

| Compound Series | Target | Key Findings | QSAR Model Type |

| Isoquinoline-1,3-diones | CDK4 | Identified important steric and electrostatic fields for activity. | CoMFA, CoMSIA |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 | MoRSE descriptors were key in predicting bioactivity. | 3D-MoRSE based |

| Dihydroisoquinoline derivatives | Leucine aminopeptidase (B13392206) (LAP) | Provided information on structural characteristics contributing to inhibitory potency. | 3D-QSAR |

| 1,2,3,4-tetrahydroisoquinoline derivatives | Tumor cell lines | Water-accessible surface area showed high correlation with tumor specificity. | Linear regression, ANN |

Catalytic Applications and Coordination Chemistry of Isoquinolin 5 Ylmethanamine Complexes

Isoquinolin-5-ylmethanamine as a Ligand in Metal Catalysis

This compound serves as a crucial building block in the development of polydentate ligands for metal catalysis. In coordination chemistry, a ligand acts as a Lewis base, donating one or more electron pairs to a central metal atom, which acts as a Lewis acid. libretexts.org The isoquinoline (B145761) moiety, with its extended π-conjugated system and basic nitrogen atom, combined with the primary amine group of the methanamine substituent, allows for strong coordination to metal centers.

The replacement of pyridine (B92270) groups with the more basic and conjugated isoquinoline groups in a ligand structure can lead to a lower overpotential and higher catalytic activity for reactions such as electro- and photolytic hydrogen (H₂) production in aqueous solutions. researchgate.net This electronic tuning is a key principle in designing efficient molecular catalysts. While this compound itself can act as a simple ligand, it is more frequently incorporated into larger, more complex pentadentate (five-coordinating atoms) ligand frameworks to create a specific coordination environment around the metal ion, enhancing stability and catalytic performance. researchgate.netgoogle.com

Design and Synthesis of Metal Complexes with this compound Derivatives

The rational design and synthesis of metal complexes are fundamental to developing new catalysts. The process typically involves a multi-step synthesis of a complex ligand followed by its reaction with a metal salt.

A notable example involves the synthesis of a pentadentate ligand derivative, N,N-bis((isoquinolin-1-yl)methyl)(6-(pyridin-2-yl)pyridin-2-yl)methanamine (DIQ-Bpy), and its subsequent complexation with ruthenium (Ru). google.com The synthesis of the DIQ-Bpy ligand is achieved through the reaction of 1-(bromomethyl)isoquinoline (B1272947) with (6-(pyridin-2-yl)pyridin-2-yl)methanamine in the presence of a base. google.com The resulting ligand is then complexed with a metal salt, such as ruthenium(III) chloride trihydrate (RuCl₃·3H₂O), in a refluxing ethanol (B145695) solution. This process yields the ruthenium complex, [Ru(DIQ-Bpy)(Cl)]Cl. google.com Further reactions, such as the addition of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), can lead to the formation of related complexes like Ru(DIQ-Bpy)(Cl) and Ru(DIQ-Bpy)(H₂O)₂. google.com

Similar design principles apply to other transition metals. Cobalt (Co) and Nickel (Ni) complexes with DIQ-Bpy and related derivatives have also been developed for catalytic applications. google.com The synthesis of Schiff base metal complexes, derived from the condensation of an amine with a carbonyl compound, represents another versatile route to new catalysts. nih.govresearchgate.net

Applications in Redox Reactions, including Hydrogen Production

Metal complexes featuring this compound derivatives are particularly effective as catalysts in redox reactions, most notably for the production of hydrogen gas from water. google.com This process is a critical area of research for developing clean energy technologies.

Cobalt complexes supported by pentadentate ligands incorporating isoquinoline groups have been studied extensively for the hydrogen evolution reaction (HER). researchgate.net The catalytic cycle involves the reduction of the Co(II) complex to a Co(I) species, which is then protonated to form a Co(III)-hydride intermediate. This key intermediate facilitates the formation of H-H bonds, releasing H₂ gas. researchgate.net

The electronic and steric properties of the ligand play a crucial role in the catalyst's efficiency. For instance, replacing equatorial pyridine groups in a ligand with more basic isoquinoline groups can significantly enhance catalytic activity. researchgate.net A slight structural change in the position of the isoquinoline nitrogen can lead to drastic changes in electrochemical properties and catalytic performance. Density functional theory (DFT) calculations have shown that a planar conjugate bipyridyl unit or its isoquinoline derivative is a key feature for stabilizing the low-valent Co(I) species, which is crucial for efficient proton binding and subsequent hydrogen evolution. researchgate.net

Photocatalytic Applications

The application of this compound-based complexes extends to photocatalysis, where light energy is used to drive chemical reactions. researchgate.net These complexes can act as molecular photosensitizers or as the catalytic center itself in systems designed for tasks like hydrogen production. researchgate.net

In photocatalytic hydrogen production, a system typically consists of a photosensitizer, a catalyst, and a sacrificial electron donor. The photosensitizer absorbs light, leading to an excited state that initiates electron transfer processes. The catalyst, such as a cobalt complex with an isoquinoline-containing ligand, then uses these electrons to reduce protons to H₂. researchgate.net

Research has demonstrated that cobalt complexes with ligands like DPA-1-MPI and DPA-3-MPI (derivatives containing an isoquinoline moiety) exhibit significant differences in photocatalytic H₂ production. The complex [Co(DPA-1-MPI)(H₂O)]³⁺ was found to be approximately 32 times more active than [Co(DPA-3-MPI)(H₂O)]³⁺ in photocatalytic H₂ production. researchgate.net This highlights the profound impact of ligand architecture on photochemical properties and catalytic efficiency. DFT studies suggest that the protonation of the Co(I) species to form the critical Co(III)-H intermediate is energetically more favorable for the more active complex. researchgate.net

Compound Names

| Compound Name | Abbreviation / Synonym |

| This compound | 5-(Aminomethyl)isoquinoline |

| N,N-bis((isoquinolin-1-yl)methyl)(6-(pyridin-2-yl)pyridin-2-yl)methanamine | DIQ-Bpy |

| N,N-bis(2-pyridinylmethyl)[3-(2-pyridinyl)isoquinoline)]-1-methanamine | DPA-1-MPI |

| N,N-bis(2-pyridinylmethyl)[1-(2-pyridinyl)-isoquinoline)]-3-methanamine | DPA-3-MPI |

| Ruthenium(III) chloride trihydrate | RuCl₃·3H₂O |

| Ammonium hexafluorophosphate | NH₄PF₆ |

| Cobalt | Co |

| Nickel | Ni |

| Ruthenium | Ru |

Data on Catalytic Performance

The following table presents a comparison of electrochemical properties and photocatalytic activity for two different cobalt complexes containing isoquinoline-derivative ligands, demonstrating the impact of subtle structural changes on performance in hydrogen production.

| Complex | CoII/CoI Redox Potential (V) | CoIII-H/CoII-H Redox Potential (V) | Relative Photocatalytic H₂ Production Activity |

| Co(DPA-1-MPI)(H₂O)₃ | -0.61 | -0.35 | ~32x |

| Co(DPA-3-MPI)(H₂O)₃ | -0.32 | -0.09 | 1x |

| Data sourced from reference researchgate.net. Potentials are versus the standard hydrogen electrode. |

Applications in Materials Science

Isoquinoline (B145761) Derivatives in Electronic Materials and OLEDs

The unique electronic and optical properties of isoquinoline derivatives make them highly suitable for applications in materials science, particularly in the development of organic electronic devices. numberanalytics.com Their inherent aromaticity and tunable energy levels are key to their function in Organic Light-Emitting Diodes (OLEDs), where they can serve as emitters, hosts, or charge-transporting materials. The rigid and planar structure of the isoquinoline nucleus contributes to high thermal stability and good film-forming capabilities, which are essential for device longevity and performance.

Researchers have successfully synthesized and characterized various isoquinoline derivatives for use in OLEDs, demonstrating their potential across the visible spectrum. For instance, iridium(III) complexes incorporating isoquinoline-based ligands have been developed as phosphorescent emitters. One such study focused on an ionic red phosphorescent iridium(III) complex with an isoquinolyl polycyclic derivative as the main ligand. hud.ac.uk This complex, when used in a solution-processed OLED, emitted red light with a maximum emission peak at 610 nm. researchgate.net The resulting device achieved a maximum luminance of 728 cd/m² and an external quantum efficiency (EQE) of 1.92%. hud.ac.uk

In the pursuit of deep blue emission, a critical component for full-color displays and white lighting, novel materials based on indenoquinoline-substituted phenylanthracene derivatives have been created. ingentaconnect.comnih.gov An OLED device using 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f]isoquinoline as the emitter produced efficient deep-blue light with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.08). ingentaconnect.com This device exhibited a luminous efficiency of 2.30 cd/A and an external quantum efficiency of 2.94% at a current density of 20 mA/cm². ingentaconnect.comnih.gov

The strategic introduction of specific functional groups, such as the cyano group, onto the isoquinoline scaffold can further modulate the electronic properties. The strong electron-withdrawing nature of the cyano group alters the energy levels of the molecule, which is a key strategy for designing materials with specific charge-injection or transport properties for optimized device performance.

Table 1: Performance of Selected Isoquinoline-Based OLEDs

| Isoquinoline Derivative Type | Role in OLED | Emission Color | Max. Efficiency (EQE) | Max. Luminance | Emission Peak |

|---|---|---|---|---|---|

| Iridium(III) complex with isoquinolyl ligand | Emitter | Red | 1.92% | 728 cd/m² | 610 nm hud.ac.ukresearchgate.net |

| Indeno[1,2-f]isoquinoline derivative | Emitter | Deep Blue | 2.94% | - | 436 nm ingentaconnect.com |

Development of Functional Materials Utilizing Isoquinoline Scaffolds

The versatility of the isoquinoline framework extends beyond OLEDs into the broader development of functional materials. researchgate.net The isoquinoline skeleton is a privileged scaffold used in the synthesis of polymers, sensors, and advanced coordination complexes. amerigoscientific.comnih.gov Its derivatives can act as fundamental building blocks, or monomers, for creating conductive polymers and other optical materials where specific electronic characteristics are required. amerigoscientific.com

A significant area of application is in the synthesis of Metal-Organic Frameworks (MOFs). Isoquinoline derivatives serve as organic ligands that coordinate with metal ions to form these highly porous, crystalline materials. amerigoscientific.com The structure and functionality of the isoquinoline ligand can be tailored to control the pore size and chemical environment within the MOF, making them suitable for applications in gas storage, catalysis, and sensing. amerigoscientific.com

Furthermore, the isoquinoline scaffold is central to the development of complex molecular architectures with specific functions. For example, tridentate meridional ligands incorporating isoquinoline units have been synthesized for use in electrocatalysis. aip.orgbohrium.com Cobalt complexes with these aryl-functionalized di-isoquinoline-pyridine (Aryl-DiQ) ligands have been shown to have finely tuned redox potentials, which is critical for controlling catalytic processes like carbon dioxide (CO₂) reduction. aip.orgbohrium.com The ability to synthetically modify the ligand framework allows for precise control over the electronic properties and operating potentials of molecular catalysts. aip.org

The synthesis of fused polycyclic systems containing the isoquinoline motif has also yielded materials with interesting photophysical properties. Fused indolo[2,1-a]isoquinoline derivatives, for instance, have been shown to exhibit fluorescence, suggesting potential applications in functional materials or as biosensors. bohrium.com The development of efficient, one-pot synthesis methods, such as rhodium-catalyzed cascade reactions, provides access to these complex and functionally diverse isoquinoline-based scaffolds. bohrium.com These synthetic advancements are crucial for exploring the full potential of isoquinoline frameworks in materials science. nih.gov

Table 2: Compound Names Mentioned in the Article | Compound Name | | :--- | | Isoquinolin-5-ylmethanamine | | 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-indeno[1,2-f]isoquinoline | | 4,4′,4″-tris[2-naphthyl(phenyl)amino (2-TNATA) | | 4,4′-bis(N-N-naphthyl)-N-phenylamino) biphenyl (B1667301) (NPB) | | Bathophenanthroline (Bphen) | | Lithium quinolate (Liq) | | 1‐(6‐methoxynaphthalen‐2‐yl)isoquinoline | | 2‐(2‐1 H ‐imidazolyl)pyridine | | Moxaverine | | Sanguinarine | | Chelerythrine | | Berberine | | Fredericamycin A || Fredericamycin A |

X-ray Crystallography for Structural Elucidation

In the broader context of isoquinoline derivatives, X-ray diffraction has been instrumental. For instance, the crystal structures of various substituted isoquinolines have been determined, confirming their molecular geometries. evitachem.comresearchgate.net Studies on related quinoline (B57606) and isoquinoline derivatives have utilized this technique to confirm the structures of newly synthesized compounds. mdpi.com While specific crystallographic data for this compound itself is not widely published, the analysis of its derivatives and related structures underscores the power of this technique in medicinal chemistry. researchgate.netcore.ac.uk For example, the crystal structure of a complex containing a derivative, 10-methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2′,3′:5,6]pyrazino[2,1-a]isoquinoline, has been successfully elucidated. researchgate.net

Table 1: Representative Crystallographic Data for Related Isoquinoline Derivatives

| Compound | Crystal System | Space Group | Reference |

| 1-Amino-3-(2′-methylphenyl)isoquinoline Hydrochloride | Monoclinic | P2₁/c | evitachem.com |

| 10-methoxy-7,11b,12,13-tetrahydro-6H-pyrazino [2′,3′:5,6]pyrazino[2,1-a]isoquinoline | Orthorhombic | Pca2₁ | researchgate.net |

This table is illustrative and features data from related isoquinoline structures to demonstrate the application of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Studies

In ¹H NMR, the chemical shifts and splitting patterns of the protons on the isoquinoline ring and the methanamine side chain provide a detailed map of the molecule's structure. For instance, the aromatic protons will appear in a specific region of the spectrum, and their coupling patterns can confirm the 5-substitution pattern. The protons of the methanamine group will also have a characteristic chemical shift.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. bhu.ac.in The chemical shifts of the carbon atoms in the isoquinoline core and the methanamine side chain are indicative of their electronic environment. For example, quaternary carbons in the isoquinoline ring typically appear in the range of δ 120–150 ppm, while a methyl carbon would be found at a much lower chemical shift. vulcanchem.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in structural assignment. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Isoquinoline Derivative

| Atom Type | Predicted Chemical Shift (ppm) | Reference |

| Quaternary carbons (isoquinoline core) | 120–150 | vulcanchem.com |

| Methyl carbon | 20–25 | vulcanchem.com |

This table is based on data for a related methylisoquinoline derivative to illustrate typical chemical shift ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mcmaster.ca For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula by providing a highly accurate mass measurement.

Upon ionization, the this compound molecule will form a molecular ion, the mass-to-charge ratio (m/z) of which corresponds to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation patterns observed in the mass spectrum can provide valuable clues about the compound's structure. For example, the loss of the aminomethyl group or cleavage of the isoquinoline ring system can result in specific fragment ions. In related isoquinoline derivatives, fragmentation is often dominated by the loss of small neutral molecules like HCN from the molecular ion. mcmaster.ca For substituted derivatives, the fragmentation patterns can be influenced by the nature of the substituents. vulcanchem.com

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 159.09168 | 130.8 | uni.lu |

| [M+Na]⁺ | 181.07362 | 139.5 | uni.lu |

| [M-H]⁻ | 157.07712 | 133.8 | uni.lu |

Data predicted using CCSbase. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. srce.hr

Key vibrational modes for this compound would include the N-H stretching vibrations of the primary amine group, typically observed in the region of 3300–3500 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the aromatic isoquinoline ring and the aliphatic methanamine group will also be present. Furthermore, C=C and C=N stretching vibrations within the isoquinoline ring system will give rise to characteristic absorptions in the fingerprint region of the spectrum. mdpi.com The analysis of these vibrational frequencies provides a quick and effective method for confirming the presence of key functional groups within the molecule. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Related Isoquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3300–3500 | vulcanchem.com |

| Carbonyl (C=O) | Stretch | ~1630-1750 | srce.hrresearchgate.net |

| C-N (in quinoline) | Stretch | ~1314-1325 | mdpi.com |

This table is illustrative and includes data from related isoquinoline structures to demonstrate typical IR absorption ranges.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational aspects of chiral molecules. biu.ac.il It measures the differential absorption of left- and right-circularly polarized light. libretexts.org While this compound itself is not chiral, many of its derivatives, particularly those with chiral substituents or those that adopt a fixed, non-planar conformation, can be analyzed by CD spectroscopy. escholarship.org

When a chiral derivative of this compound interacts with a biological macromolecule such as a protein or DNA, an induced CD (ICD) spectrum can be observed. nih.gov The characteristics of the ICD spectrum can provide valuable information about the binding mode and the conformation of the ligand when bound to its target. nih.gov For example, studies on chiral pdbj.orgparacyclo22quinoliphane derivatives have utilized CD spectroscopy to investigate their chiroptical properties. d-nb.info

Surface Plasmon Resonance (SPR) for Binding Affinity Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding affinity and kinetics of interactions between a ligand and a target molecule, which is typically immobilized on a sensor surface. This technique is highly valuable in drug discovery for characterizing the interactions of compounds like this compound derivatives with their biological targets, such as enzymes or receptors. mdpi.com

In an SPR experiment, one interacting partner (e.g., a target protein) is immobilized on a sensor chip, and the other partner (e.g., an this compound derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. By analyzing the signal at different concentrations of the analyte, the association and dissociation rate constants (kₐ and kₑ) can be determined, and from these, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. unl.edu Molecular docking studies on related quinoline derivatives have been used to predict binding affinities, which can then be experimentally validated using techniques like SPR. dergipark.org.tr

Conclusion

Established Synthetic Routes to the Isoquinoline Core

The foundational methods for synthesizing the isoquinoline nucleus are cornerstone reactions in heterocyclic chemistry. These strategies typically involve the cyclization of acyclic precursors to form the bicyclic isoquinoline system.

Bischler-Napieralski Reaction and its Modifications

The Bischler-Napieralski reaction is a robust and frequently utilized method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to form isoquinolines. nrochemistry.comwikipedia.org The reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions. nrochemistry.comwikipedia.org This electrophilic aromatic substitution is most effective when the aromatic ring possesses electron-donating groups. nrochemistry.com

Commonly employed condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). nrochemistry.com For substrates that lack activating electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective condition. wikipedia.org The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the predominant pathway influenced by the specific reaction conditions. wikipedia.org

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its applicability. One modern variation employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) for the direct conversion of various amides to isoquinoline derivatives. nih.gov This modified approach allows for low-temperature amide activation followed by cyclodehydration, accommodating unactivated and halogenated N-phenethylamides. nih.gov Another approach involves an oxidative amidation–Bischler–Napieralski sequence to produce 1-benzoyl isoquinolines, which are precursors to alkaloids like thalmicrinone and papavaraldine. aurigeneservices.com

| Reagent/Condition | Substrate Type | Key Feature | Reference |

| POCl₃, P₂O₅ | β-arylethylamides | Classical method for 3,4-dihydroisoquinolines. organic-chemistry.org | nrochemistry.comorganic-chemistry.org |

| Tf₂O, 2-chloropyridine | N-phenethylamides | Mild conditions, broader substrate scope. nih.gov | nih.gov |

| Oxidative Amidation | Primary amines, aryl dibromoethanones | Two-stage process to 1-benzoyl isoquinolines. aurigeneservices.com | aurigeneservices.com |

Pictet-Spengler Reaction and its Applications

Discovered in 1911 by Amè Pictet and Theodor Spengler, the Pictet-Spengler reaction (PSR) is a fundamental process for synthesizing tetrahydroisoquinolines (THIQs). researchgate.netmdpi.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.netnumberanalytics.com The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization. researchgate.net

The PSR is exceptionally versatile and serves as a key step in the total synthesis of numerous naturally occurring compounds, particularly indole (B1671886) and isoquinoline alkaloids. researchgate.netmdpi.com The reaction can be considered a special case of the Mannich reaction. mdpi.com Its applications are extensive, allowing for the construction of various isoquinoline derivatives. numberanalytics.com For instance, reacting β-arylethylamines with aldehydes yields tetrahydroisoquinolines, while using keto-acids can produce isoquinolinones. numberanalytics.com

The significance of the PSR is further highlighted by its use in the enantioselective synthesis of isoquinoline alkaloids. For example, the reaction between dopamine (B1211576) hydrochloride and (R)-(+)-glyceraldehyde yields a chiral intermediate that is valuable in synthesizing optically active alkaloids. rsc.org Despite its long history, the Pictet-Spengler reaction remains a preferred method due to its efficiency and the pharmacological importance of the resulting isoquinoline structures, which are promising candidates in areas like cancer treatment. aalto.fi

| Reactants | Product Type | Application Example | Reference |

| β-phenylethylamine, formaldehyde (B43269) dimethylacetal | 1,2,3,4-tetrahydroisoquinoline (B50084) | The original reaction. researchgate.net | researchgate.net |

| β-arylethylamine, aldehyde | Tetrahydroisoquinoline | General synthesis of THIQ core. numberanalytics.com | numberanalytics.com |

| β-arylethylamine, keto-acid | Isoquinolinone | Synthesis of isoquinolinone derivatives. numberanalytics.com | numberanalytics.com |

| Dopamine hydrochloride, (R)-(+)-glyceraldehyde | Chiral THIQ intermediate | Enantioselective synthesis of alkaloids. rsc.org | rsc.org |

Pomeranz-Fritsch Reaction and Schlittler-Müller Modification

The Pomeranz-Fritsch reaction, first described in 1893, is another classic method for isoquinoline synthesis. thermofisher.com It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is a Schiff base formed from the condensation of a benzaldehyde (B42025) and a 2,2-diethoxyethylamine. thermofisher.com

A significant and widely used variation is the Schlittler-Müller modification. chem-station.com In this approach, a substituted benzylamine (B48309) is condensed with glyoxal (B1671930) hemiacetal to yield the corresponding isoquinoline, often substituted at the C1 position. thermofisher.comchem-station.com This modification broadens the scope of accessible isoquinoline structures. chem-station.com The reaction has been successfully integrated into multi-component reaction sequences, such as an Ugi/Pomeranz-Fritsch strategy, to create diverse and complex scaffolds, including isoquinolines and carbolines, in moderate to good yields. nih.govacs.org

| Reaction Name | Starting Materials | Product | Reference |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-diethoxyethylamine | Isoquinoline | thermofisher.com |

| Schlittler-Müller Modification | Substituted benzylamine, glyoxal hemiacetal | C1-substituted isoquinoline | thermofisher.comdrugfuture.com |

Advanced Synthetic Approaches for this compound

While classical reactions build the fundamental isoquinoline core, modern catalytic methods provide highly efficient and selective pathways to functionalized derivatives, including direct routes to precursors of this compound.

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted isoquinolines. These methods often offer high yields, scalability, and the ability to introduce a wide range of functional groups.

One key strategy is the Buchwald-Hartwig amination. For instance, a chlorinated isoquinoline intermediate can be coupled with an amine, such as methylamine, under reflux with a palladium catalyst and appropriate ligands to introduce the aminomethyl group. Subsequent deprotection steps yield the final product.

Another versatile approach involves a sequential palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization to furnish the isoquinoline ring in excellent yields. organic-chemistry.org Microwave-assisted sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) also provide a rapid route to various substituted isoquinolines. organic-chemistry.org Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines has been shown to produce isoquinoline-1-carboxamides selectively under mild conditions (1 bar of CO, 50 °C). mdpi.com More recently, palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to synthesize 3,4-substituted hydroisoquinolones, which are valuable isoquinoline precursors. mdpi.com

Copper-Catalyzed Reactions in Isoquinoline Synthesis

Copper-catalyzed reactions have also proven effective for constructing the isoquinoline scaffold. These methods are often cost-effective and offer unique reactivity. A notable example is a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN), which produces densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org

In another strategy, a copper-catalyzed azidation/aza-Wittig condensation of internal alkenyl boronic esters provides an efficient route to isoquinolines. organic-chemistry.org Copper catalysis is also employed in multicomponent reactions. For example, a reaction involving 2-alkynylbenzaldehyde, a sulfonohydrazide, and a tertiary amine uses copper(II) to catalyze the oxidation of an aliphatic C-H bond, leading to the formation of H-pyrazolo[5,1-a]isoquinolines. scilit.com Similarly, an efficient synthesis of pyrazolo[5,1-a]isoquinolines from 2-gem-dipyrazolylvinylbromobenzenes has been developed under mild, copper-catalyzed conditions. rsc.org

| Catalyst System | Key Transformation | Substrates | Reference |

| Palladium(II) acetate/Triphenylphosphine | Aminocarbonylation | 1-iodoisoquinoline, amines | mdpi.com |

| Palladium/Copper | Coupling/Cyclization | o-iodobenzaldehyde imine, terminal acetylenes | organic-chemistry.org |

| Copper(I) | Tandem [3+2+1] Cyclization | 2-bromoaryl ketones, terminal alkynes, CH₃CN | organic-chemistry.org |

| Copper(II) chloride | Cascade C(sp2)-H amination/annulation | 2-aminoarylmethanols, isoquinolines | nih.gov |

Ruthenium(II)-Catalyzed C-H Functionalization/Annulation

Ruthenium(II)-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinoline derivatives through C-H activation and annulation. This approach allows for the direct formation of the isoquinoline core from simpler, readily available starting materials.

One notable strategy involves the ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes to produce pyrazolo[5,1-a]isoquinolines. nio.res.in This reaction proceeds efficiently in water, a green solvent, under a nitrogen atmosphere, or in alcohol at lower temperatures in the presence of a carboxylate ligand under air. nio.res.in The catalyst system often involves [(p-cymene)RuCl2]2, with additives like Cu(OAc)2·H2O and AgSbF6. nio.res.in This method is characterized by its high regioselectivity, especially when using unsymmetrical alkynes. nio.res.in

Another example is the synthesis of indolo[2,1-a]isoquinolines via a ruthenium(II)-catalyzed double aryl C(sp²)-H bond activation of antipyrine (B355649) and subsequent annulation with an alkyne. nih.govacs.org This reaction is facilitated by a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) tetrafluoroborate, and proceeds through a double alkyne insertion. acs.org The mechanism is believed to involve the formation of a ruthenacycle intermediate. acs.orgopenresearchlibrary.org

Furthermore, α-ketone-isoquinolines can be synthesized through a tandem ruthenium(II)-catalyzed C-H activation/cyclization/hydrolysis cascade process. nih.gov This method utilizes 2H-imidazoles as a traceless directing group in reaction with alkynes, offering a regioselective route to functionalized isoquinolines under mild conditions. nih.gov The commonly used catalyst for these C-H activation and annulation reactions is the dichloro(p-cymene)ruthenium(II) dimer, [Ru(p-cymene)Cl2]2, which forms an active catalytic species in the presence of bases or oxidants. openresearchlibrary.org

| Product Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Pyrazolo[5,1-a]isoquinolines | Pyrazole derivatives, Alkynes | [(p-cymene)RuCl2]2, Cu(OAc)2·H2O, AgSbF6 | High regioselectivity; can be performed in water. | nio.res.in |

| Indolo[2,1-a]isoquinolines | Antipyrines, Alkynes | Ru(II) catalyst, Tricyclohexylphosphine tetrafluoroborate | Double aryl C(sp²)-H activation and double alkyne insertion. | nih.govacs.org |

| α-Ketone-isoquinolines | 2H-Imidazoles, Alkynes | Ru(II) catalyst | Tandem C-H activation/cyclization/hydrolysis; uses a traceless directing group. | nih.gov |

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex molecules, such as diverse isoquinoline scaffolds. nih.govbeilstein-journals.org These reactions are valued for their atom and step economy. beilstein-journals.org

The Ugi reaction, a well-known MCR, has been integrated with the Pomeranz–Fritsch and Schlittler–Müller reactions to create a variety of isoquinoline-containing structures. researchgate.netacs.org This post-cyclization strategy has been used to synthesize isoquinolines, carbolines, and other fused heterocyclic systems in moderate to good yields. researchgate.net The process often involves the use of orthogonally protected aminoacetaldehyde diethyl acetal (B89532) and various electron-rich building blocks. researchgate.net

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the [4+1] cycloaddition of an amidine, an aldehyde, and an isocyanide. beilstein-journals.org This has been employed in a strategy to produce imidazo[1,2-a]pyridine-fused isoquinolines. The GBB products undergo a subsequent gold-catalyzed cyclization to yield the final complex heterocycles. beilstein-journals.org This approach is noted for its mild reaction conditions and broad substrate scope. beilstein-journals.org

MCRs have also been developed for the rapid assembly of heterocyclic scaffolds with a tetrahydroisoquinoline core. acs.org These processes can lead to the formation of isoquinolines fused to other rings like 1,4-diazepine-2,5-dione and quinazolone. acs.org

| MCR Strategy | Key Reactions | Resulting Scaffolds | Reference |

|---|---|---|---|

| Ugi Post-Cyclization | Ugi reaction followed by Pomeranz–Fritsch or Schlittler–Müller reaction | Isoquinolines, Carbolines, Fused tetracyclic compounds | researchgate.netacs.org |

| GBB-based Strategy | Groebke–Blackburn–Bienaymé reaction followed by gold-catalyzed cyclization | Imidazo[1,2-a]pyridine-fused isoquinolines | beilstein-journals.org |

| Mannich-type MCAP | Multicomponent assembly process followed by various cyclizations | Tetrahydroisoquinolines fused to diazepinediones and quinazolones | acs.org |

Sonochemical Synthesis of Isoquinolin-1(2H)-one/Isoindolin-1-one (B1195906) Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative for the synthesis of isoquinoline derivatives. Ultrasound irradiation can accelerate reactions and lead to higher yields under milder conditions.

A notable application is the synthesis of isoquinolin-1(2H)-one and isoindolin-1-one derivatives. researchgate.netrsc.orgorcid.org One such method involves the Cu(OAc)2 catalyzed coupling of 2-iodobenzamide (B1293540) with 1-ethynylcycloalkanol under ultrasound irradiation. researchgate.net This approach has been used to prepare 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives. researchgate.net

Another sonochemical method provides access to isoquinolin-1(2H)-one derivatives through a sequential two-step reaction in a single pot. researchgate.net This involves an ultrasound-assisted Cu-catalyzed α-arylation of ketones with 2-iodobenzamide. researchgate.net A Cu(I)-catalyzed decarbonylative Sonogashira coupling-cyclization strategy under sonochemical conditions has also been developed for the synthesis of 3-heteroarylmethylene substituted isoindolin-1-ones. researchgate.net This involves the cross-coupling of 2-iodobenzamides with heteroaryl alkynyl acids followed by a 5-exo-dig heteroannulation. researchgate.net

Furthermore, the synthesis of novel indole derivatives, which can be precursors or analogs, has been achieved via Amberlyst-15 catalyzed condensation under ultrasound irradiation at ambient temperature. scispace.com

Regioselective Synthesis of 5-Substituted Isoquinolines

The synthesis of specifically 5-substituted isoquinolines is of significant interest due to the prevalence of this substitution pattern in biologically active molecules.

Strategies for Directing Substitution to the C-5 Position

Achieving regioselective substitution at the C-5 position of the isoquinoline ring is a key synthetic challenge. Traditional electrophilic aromatic substitution reactions on isoquinoline, such as nitration and sulfonation, predominantly yield the 5-substituted product. arsdcollege.ac.in This is because the pyridine (B92270) ring is deactivated by protonation in acidic media, directing the electrophilic attack to the more electron-rich benzene ring, with the C-5 position being favored. arsdcollege.ac.in

Modern synthetic methods have also been developed to achieve this regioselectivity. For instance, palladium-catalyzed α-arylation of ketones followed by cyclization can be used to construct polysubstituted isoquinolines. pnas.org This method allows for the synthesis of isoquinolines with a substituent at the C-5 position, even from sterically hindered bromides, in good to excellent yields. pnas.org

The Pictet-Spengler reaction, a classic method for isoquinoline synthesis, can also be adapted for regioselective outcomes. A protocol for accessing p-quinone fused 5-substituted-1,4-benzodiazepine scaffolds utilizes an InCl3 mediated Pictet–Spengler type cycloannulation, demonstrating control over substitution patterns. rsc.org

Nucleophilic Aromatic Substitution in 5-Substituted Isoquinolines

While electrophilic substitution is common for introducing groups onto the benzene ring of isoquinoline, nucleophilic aromatic substitution (SNA) typically occurs at the C-1 position of the electron-deficient pyridine ring. arsdcollege.ac.inquora.com However, recent studies have explored the nuances of SNA reactions. Evidence from kinetic isotope effect studies and computational analyses suggests that many prototypical SNA reactions may proceed through concerted mechanisms rather than the traditionally accepted two-step addition-elimination sequence via a Meisenheimer complex. nih.gov

For pre-existing 5-substituted isoquinolines, further modifications can be challenging. However, in specific contexts, such as with annelated pyrazole systems, acid-induced nucleophilic aromatic substitution has been observed. researchgate.net The reactivity in these systems is highly dependent on the specific heterocyclic structure. researchgate.net

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound itself often proceeds through key precursors and intermediates. A common precursor is 5-aminoisoquinoline (B16527). The synthesis of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives, for example, evolved from a 5-aminoisoquinoline urea (B33335) lead. nih.gov

Another important intermediate is a 5-halo-isoquinoline, which can be prepared by the bromination of commercially available isoquinolines. google.com This halogenated intermediate can then undergo further functionalization.